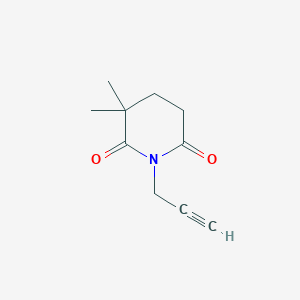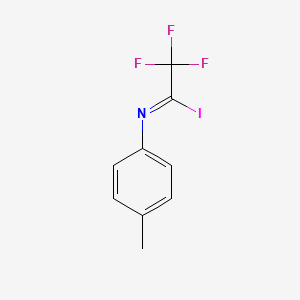silane CAS No. 138763-34-5](/img/structure/B14283956.png)
[3-Chloro-2-(chloromethyl)propyl](trimethoxy)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-(chloromethyl)propylsilane: is an organosilicon compound widely used in various fields due to its unique chemical properties. It is a colorless, transparent liquid with a strong odor and is primarily used as a coupling agent in the polymer industry to improve adhesion between substrates .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(chloromethyl)propylsilane typically involves the reaction of methanol with 3-chloropropyltrichlorosilane. This reaction is carried out under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of 3-Chloro-2-(chloromethyl)propylsilane involves a fixed bed reactor where a silicon powder-nano-copper catalyst mixture is used. This method is suitable for large-scale production due to its simplicity and efficiency .
化学反応の分析
Types of Reactions: 3-Chloro-2-(chloromethyl)propylsilane undergoes various chemical reactions, including substitution and hydrolysis. These reactions are facilitated by the presence of hydrolyzable siloxane bonds and an active silicon-hydrogen bond .
Common Reagents and Conditions: Common reagents used in reactions with 3-Chloro-2-(chloromethyl)propylsilane include methanol and other alcohols. The reactions typically occur under mild conditions, making them suitable for various applications .
Major Products Formed: The major products formed from these reactions include silane coupling agents and silylating substances used in the plastic industry .
科学的研究の応用
Chemistry: In chemistry, 3-Chloro-2-(chloromethyl)propylsilane is used to synthesize octakis(3-chloropropyl)octasilsesquioxane and to functionalize nanoparticles like carbon nanotubes and silica nanoparticles .
Biology: In biological research, it is used to develop molecularly imprinted polymers for protein detection .
Medicine: While specific medical applications are less common, the compound’s ability to modify surfaces makes it useful in developing medical devices and prosthetics .
Industry: Industrially, it is used as a coupling agent to improve adhesion in polymers and as a catalyst in various chemical reactions .
作用機序
The mechanism of action of 3-Chloro-2-(chloromethyl)propylsilane involves the formation of self-assembled monolayers (SAMs) on surfaces. These SAMs facilitate surface modification, enhancing the material’s properties . The molecular targets include various substrates where the compound forms strong bonds, improving adhesion and functionality .
類似化合物との比較
Trimethoxysilane: Another organosilicon compound used in producing silane coupling agents.
3-(Chloropropyl)trimethoxysilane: Similar in structure and used for similar applications.
N-Trimethoxysilylpropyl-N,N,N-trimethylammonium chloride: Used in the polymer industry for surface modification.
Uniqueness: What sets 3-Chloro-2-(chloromethyl)propylsilane apart is its dual functionality, allowing it to participate in both hydrolysis and substitution reactions. This versatility makes it highly valuable in various scientific and industrial applications .
特性
CAS番号 |
138763-34-5 |
|---|---|
分子式 |
C7H16Cl2O3Si |
分子量 |
247.19 g/mol |
IUPAC名 |
[3-chloro-2-(chloromethyl)propyl]-trimethoxysilane |
InChI |
InChI=1S/C7H16Cl2O3Si/c1-10-13(11-2,12-3)6-7(4-8)5-9/h7H,4-6H2,1-3H3 |
InChIキー |
RCDLLZAJRODPLJ-UHFFFAOYSA-N |
正規SMILES |
CO[Si](CC(CCl)CCl)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


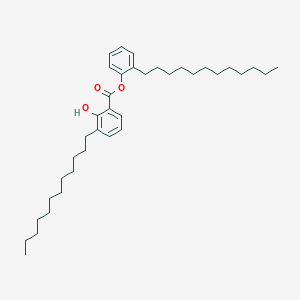
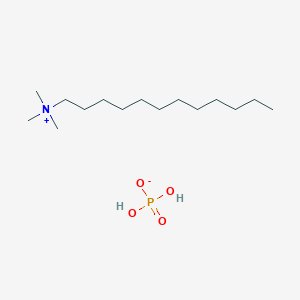
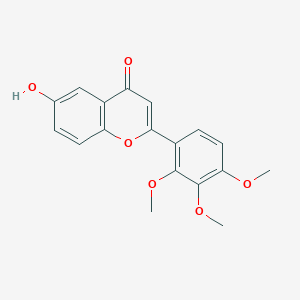
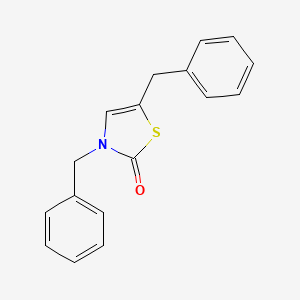
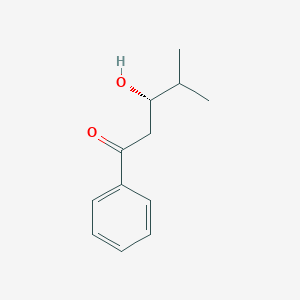
![Naphtho[2,1-B]thiophene-1,2,4-triol](/img/structure/B14283900.png)
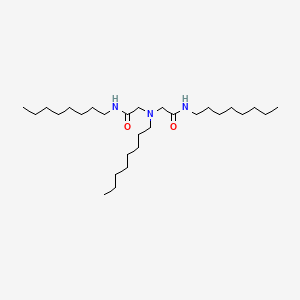
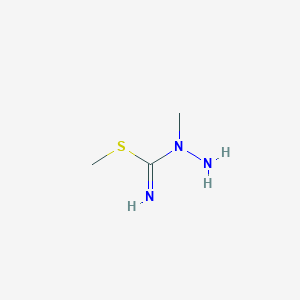
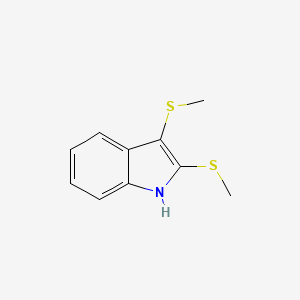
![1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(3,4,5-trimethoxybenzene)](/img/structure/B14283920.png)
![Ethyl 1-acetylpyrrolo[2,1-A]isoquinoline-3-carboxylate](/img/structure/B14283930.png)
![2-[(1E)-3-{4-[(E)-Phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzoic acid](/img/structure/B14283938.png)
